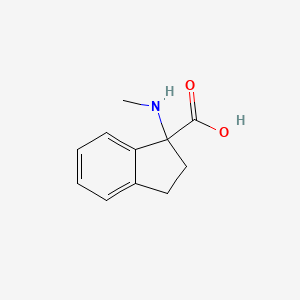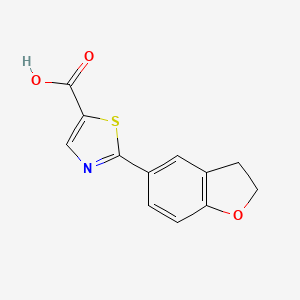
2-(2,3-Dihydro-1-benzofuran-5-yl)-1,3-thiazole-5-carboxylic acid
Descripción general
Descripción
The compound “2-(2,3-Dihydro-1-benzofuran-5-yl)-1,3-thiazole-5-carboxylic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound1. However, it contains a benzofuran moiety, which is a common structural unit of various biologically active natural medicines and synthetic chemical raw materials2.
Synthesis Analysis
The synthesis of benzofuran derivatives has been a topic of interest in recent years. A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds2. However, the specific synthesis process for “2-(2,3-Dihydro-1-benzofuran-5-yl)-1,3-thiazole-5-carboxylic acid” is not readily available in the literature.Molecular Structure Analysis
The molecular structure of a compound can be determined by its InChI code or SMILES notation. Unfortunately, the specific InChI code or SMILES notation for “2-(2,3-Dihydro-1-benzofuran-5-yl)-1,3-thiazole-5-carboxylic acid” is not available in the literature. However, similar compounds such as “(2-methyl-2,3-dihydro-1-benzofuran-5-yl)boronic acid” have been studied, and their InChI codes are available1.Chemical Reactions Analysis
The chemical reactions involving benzofuran derivatives have been studied extensively. For instance, benzofuran compounds have been utilized as anticancer agents2. However, the specific chemical reactions involving “2-(2,3-Dihydro-1-benzofuran-5-yl)-1,3-thiazole-5-carboxylic acid” are not readily available in the literature.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by its molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, and formal charge. Unfortunately, the specific physical and chemical properties for “2-(2,3-Dihydro-1-benzofuran-5-yl)-1,3-thiazole-5-carboxylic acid” are not readily available in the literature.Aplicaciones Científicas De Investigación
Synthesis of Biological Agents : Derivatives of benzofuran, such as thiazolidinone derivatives, have been synthesized and characterized for their antimicrobial and analgesic activities (Bhovi K. Venkatesh, Y. Bodke, S. Biradar, 2010).
Potential Anti-HIV, Anticancer, and Antimicrobial Agents : Novel series of benzofuran derivatives have been synthesized and evaluated for in vitro anti-HIV, anticancer, antibacterial, and antifungal activities. Some compounds showed promising results, particularly against HIV (S. Rida, S. A. El‐Hawash, H. Fahmy, A. A. Hazza, M. M. El-Meligy, 2006).
Supramolecular Interaction Synthons : The monoanionic form of benzofuran derivatives has been found to form supramolecular adducts with different cations, demonstrating its potential in forming complex structures (Rajesh Koner, I. Goldberg, 2009).
Antifungal and Antibacterial Activity : Some thiazole derivatives of benzofuran have shown marginal activity against various microbial strains (V. K. Ahluwalia, K. Arora, G. Kaur, 1986).
Fluorescent Probes : Benzofuran derivatives have been synthesized and studied for their fluorescent properties in various solvents, indicating potential applications in imaging and sensing technologies (Y. Bodke, S. Shankerrao, H. N. Harishkumar, 2013).
Antimicrobial Screening of Derivatives : Novel benzofuran-2-yl derivatives have been synthesized and screened for antibacterial activity against various pathogenic microorganisms, showing potential as antimicrobial agents (M. Idrees, S. Kola, N. Siddiqui, 2019).
Safety And Hazards
The safety and hazards of a compound can be determined by its hazard statements and precautionary statements. Unfortunately, the specific safety and hazards for “2-(2,3-Dihydro-1-benzofuran-5-yl)-1,3-thiazole-5-carboxylic acid” are not readily available in the literature.
Direcciones Futuras
The future directions of research on a compound can be determined by its potential applications. Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds2. However, the specific future directions for “2-(2,3-Dihydro-1-benzofuran-5-yl)-1,3-thiazole-5-carboxylic acid” are not readily available in the literature.
Propiedades
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3S/c14-12(15)10-6-13-11(17-10)8-1-2-9-7(5-8)3-4-16-9/h1-2,5-6H,3-4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNHLYGNTGDUNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C3=NC=C(S3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dihydro-1-benzofuran-5-yl)-1,3-thiazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



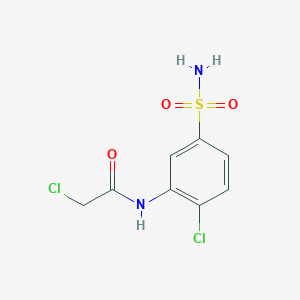
![Methyl 2-{[(3-aminophenyl)methyl]sulfanyl}acetate](/img/structure/B1419165.png)
![2-[2-(3,4-Difluorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1419167.png)
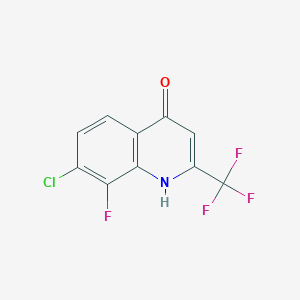

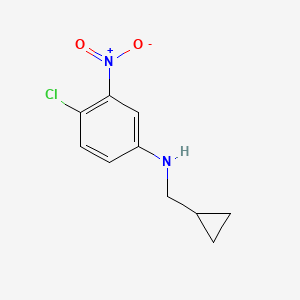
![2-chloro-N-[4-(dimethylamino)phenyl]propanamide hydrochloride](/img/structure/B1419173.png)
![2-{[Bis(4-chlorophenyl)methoxy]methyl}oxirane](/img/structure/B1419175.png)
![3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione](/img/structure/B1419176.png)
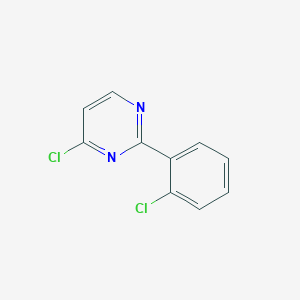
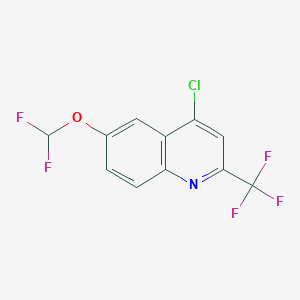
![6-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1419183.png)
![2-methyl-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,3-benzodiazol-5-amine](/img/structure/B1419184.png)
